2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid is a chemical compound with the molecular formula C13H12O5 and a molecular weight of 248.23. It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-8-methylcoumarin with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted coumarins.
Scientific Research Applications
Chemistry
In chemistry, 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties. It is studied for its potential use in developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its derivatives are explored for their efficacy in treating various diseases, including cancer and cardiovascular disorders.
Industry
Industrially, the compound is used in the production of dyes, fragrances, and agrochemicals. Its unique chemical properties make it valuable in the formulation of various commercial products.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions contribute to its biological effects, such as anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate
- (7-Methoxy-2-oxo-2H-chromen-4-yl)-acetic acid-d
- Ethyl 7-hydroxy-4-coumarinacetate
Uniqueness
2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(7-methoxy-8-methyl-2-oxochromen-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-10(17-2)4-3-9-8(5-11(14)15)6-12(16)18-13(7)9/h3-4,6H,5H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMSBZXWVIYCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.